

3-Methylquinoline N-oxide molecular weight and formula C₁₀H₉NO

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Compound of Interest

Compound Name: 3-Methylquinoline N-oxide

Cat. No.: B167852

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An In-depth Technical Guide to 3-Methylquinoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methylquinoline N-oxide**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a potential anticancer and antimicrobial agent. Experimental protocols and data for related compounds are provided to serve as a reference for future research and development.

Core Molecular Information

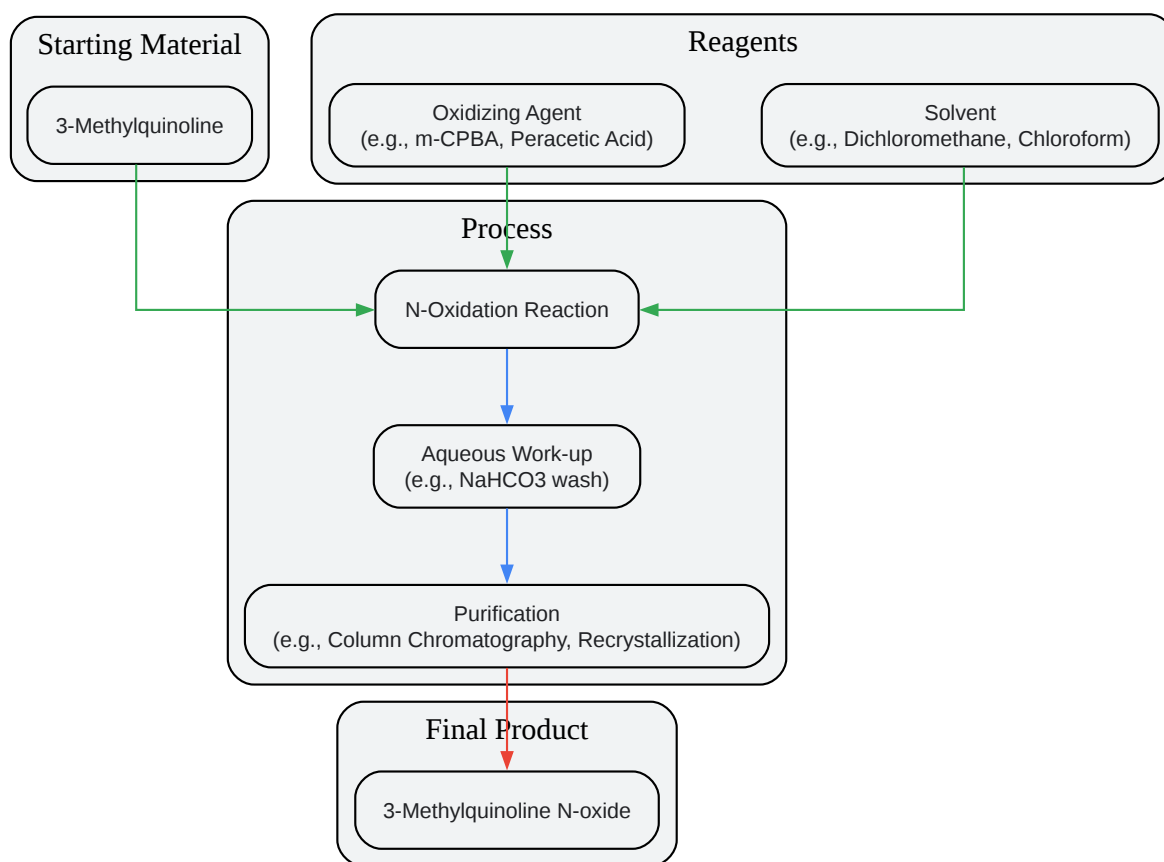
3-Methylquinoline N-oxide is an aromatic heterocyclic compound with the chemical formula C₁₀H₉NO.^{[1][2][3]} The presence of the N-oxide functional group significantly influences its electronic properties and biological activity compared to its parent molecule, 3-methylquinoline.

| Property | Value | Reference |
|------------------|--|---|
| Chemical Formula | C10H9NO | [1] [2] [3] |
| Molecular Weight | 159.19 g/mol | [1] |
| CAS Number | 1873-55-8 | [1] [2] |
| Canonical SMILES | <chem>Cc1cc2ccccc2--INVALID-LINK-</chem> <chem>-c1</chem> | [1] |

Synthesis of 3-Methylquinoline N-oxide

The synthesis of **3-Methylquinoline N-oxide** is typically achieved through the N-oxidation of the parent heterocycle, 3-methylquinoline. This transformation can be accomplished using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid being commonly employed. The general reaction involves the donation of an oxygen atom from the oxidizing agent to the nitrogen atom of the quinoline ring.

A generalized workflow for the synthesis of quinoline N-oxides is depicted below.



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A generalized workflow for the synthesis of **3-Methylquinoline N-oxide**.

Experimental Protocol: General N-Oxidation of Quinolines

The following is a representative protocol for the N-oxidation of a quinoline derivative, which can be adapted for the synthesis of **3-Methylquinoline N-oxide**.

- **Dissolution:** Dissolve the starting material, 3-methylquinoline, in a suitable chlorinated solvent such as dichloromethane or chloroform.

- **Reaction with Oxidizing Agent:** To the stirred solution, add an oxidizing agent, such as m-CPBA or peracetic acid, portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
- **Quenching and Extraction:** Upon completion, the reaction mixture is washed with a basic aqueous solution, such as sodium bicarbonate, to remove acidic byproducts. The organic layer is then separated.
- **Drying and Concentration:** The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure **3-Methylquinoline N-oxide**.

Biological Activity and Potential Applications

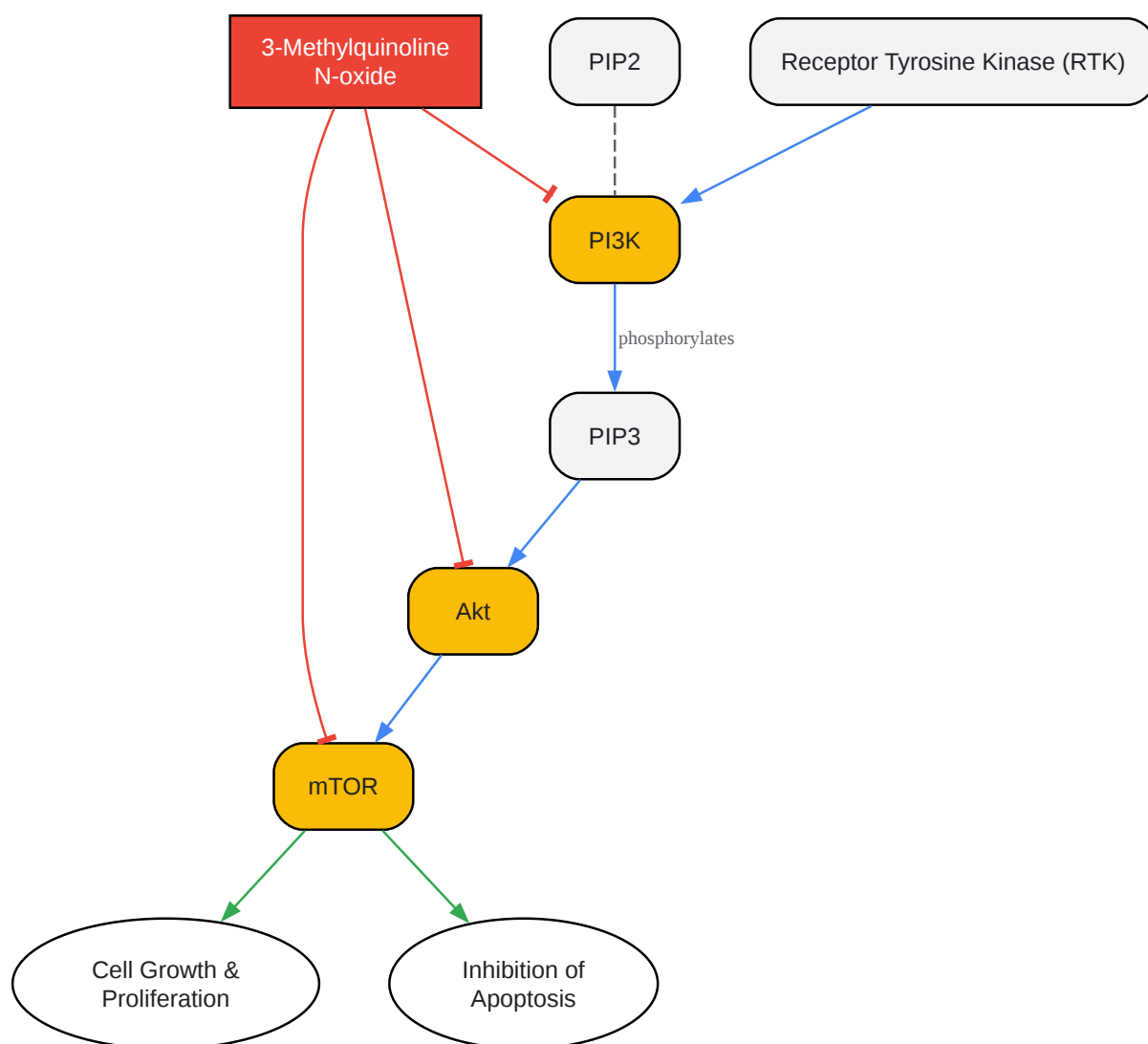
Quinoline N-oxides have garnered significant interest due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. The N-oxide moiety can enhance the therapeutic potential of the quinoline scaffold.

Anticancer Activity

While specific quantitative data for the anticancer activity of **3-Methylquinoline N-oxide** is not readily available in the public domain, studies on related methylated quinoline N-oxides indicate potential cytotoxic effects against various cancer cell lines. The proposed mechanism of action for the anticancer effects of many quinoline derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy. Quinoline derivatives have been shown to inhibit key components of this pathway.



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Inhibition of the PI3K/Akt/mTOR pathway by **3-Methylquinoline N-oxide**.

Quantitative Anticancer Data for Related Compounds

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected methylated quinoline derivatives against various cancer cell lines to provide a comparative context.

| Compound Class | Cancer Cell Line | IC50 (µM) |
|-------------------------------------|-----------------------|---|
| Methylated Quinoline N-Oxide Analog | Lung Cancer (A549) | Data not available for 3-Methylquinoline N-oxide, comparative values for similar compounds range from low to mid micromolar. |
| Methylated Quinoline N-Oxide Analog | Breast Cancer (MCF-7) | Data not available for 3-Methylquinoline N-oxide, comparative values for similar compounds range from low to mid micromolar. |
| Methylated Quinoline N-Oxide Analog | Leukemia (HL-60) | Data not available for 3-Methylquinoline N-oxide, comparative values for similar compounds range from sub-micromolar to low micromolar. |

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. The N-oxide functionality can modulate this activity. While specific data for **3-Methylquinoline N-oxide** is limited, related compounds have shown activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data for Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives against various microbial strains for comparative purposes.

| Compound Class | Microbial Strain | MIC (µg/mL) |
|---------------------------------|-----------------------|---|
| Methylated Quinoline Derivative | Staphylococcus aureus | Data not available for 3-Methylquinoline N-oxide, comparative values for similar compounds vary widely. |
| Methylated Quinoline Derivative | Escherichia coli | Data not available for 3-Methylquinoline N-oxide, comparative values for similar compounds vary widely. |
| Methylated Quinoline Derivative | Candida albicans | Data not available for 3-Methylquinoline N-oxide, comparative values for similar compounds vary widely. |

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity Assessment

This protocol outlines the determination of cell viability and proliferation in response to treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with serial dilutions of **3-Methylquinoline N-oxide** and incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol describes the investigation of the effect of a test compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

- **Cell Lysis:** Treat cancer cells with **3-Methylquinoline N-oxide** for a specified time, then lyse the cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
- **SDS-PAGE:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.
- **Detection:** Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
- **Analysis:** Quantify the band intensities to determine the changes in protein expression and phosphorylation.

Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

- **Compound Dilution:** Prepare serial twofold dilutions of **3-Methylquinoline N-oxide** in a 96-well microtiter plate containing a suitable broth medium.
- **Inoculation:** Add a standardized suspension of the test microorganism to each well.

- Incubation: Incubate the plate under appropriate conditions for the microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

3-Methylquinoline N-oxide represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not extensively documented in publicly accessible literature, the known anticancer and antimicrobial activities of the broader class of quinoline N-oxides provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of its biological potential. Future research should focus on the synthesis and comprehensive biological profiling of **3-Methylquinoline N-oxide** to elucidate its specific mechanisms of action and therapeutic utility.

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